molecular formula C5H6INO B13449496 4-Ethyl-5-iodo-1,3-oxazole

4-Ethyl-5-iodo-1,3-oxazole

Cat. No.: B13449496
M. Wt: 223.01 g/mol
InChI Key: SDTSIJHXQHTLEE-UHFFFAOYSA-N
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Description

4-Ethyl-5-iodo-1,3-oxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of the ethyl and iodine substituents at the 4 and 5 positions, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-iodo-1,3-oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base, resulting in high yields of oxazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed arylation reactions is common, where aryl iodides react with oxazole precursors under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-iodo-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form oxazolines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and palladium catalysts.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of various substituted oxazoles.

    Oxidation: Formation of oxazole N-oxides.

    Reduction: Formation of oxazolines.

Scientific Research Applications

4-Ethyl-5-iodo-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-iodo-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the iodine atom, facilitating nucleophilic substitution reactions. It can also participate in hydrogen bonding and π-π interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5-iodo-1,3-oxazole: Similar structure but with a methyl group instead of an ethyl group.

    4-Ethyl-5-bromo-1,3-oxazole: Similar structure but with a bromine atom instead of iodine.

    4-Ethyl-5-chloro-1,3-oxazole: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

4-Ethyl-5-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromine and chlorine analogs. The larger atomic radius and higher electronegativity of iodine influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

4-ethyl-5-iodo-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3

InChI Key

SDTSIJHXQHTLEE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC=N1)I

Origin of Product

United States

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